2-(4-Fluorophenoxy)nicotinic acid

Beschreibung

BenchChem offers high-quality 2-(4-Fluorophenoxy)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenoxy)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

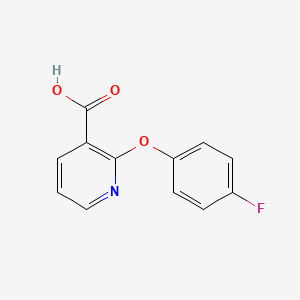

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-fluorophenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZUYDOXBXHDCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345514 | |

| Record name | 2-(4-Fluorophenoxy)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54629-13-9 | |

| Record name | 2-(4-Fluorophenoxy)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 2-(4-Fluorophenoxy)nicotinic Acid

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 2-(4-Fluorophenoxy)nicotinic acid (CAS No. 54629-13-9). While this compound is a derivative of the well-known drug nicotinic acid (Vitamin B3), its specific properties are not extensively documented in publicly available literature. This guide, therefore, synthesizes information from analogous structures and established chemical principles to provide a detailed technical overview for researchers, scientists, and professionals in drug development. We will explore a probable synthetic route, predict spectroscopic characteristics, and discuss the potential pharmacological implications of its unique molecular architecture.

Introduction and Rationale

Nicotinic acid, a pyridine-3-carboxylic acid, is a fundamental molecule in human metabolism and has been utilized for decades in pharmacology for its lipid-modifying effects.[1][2] The introduction of a 4-fluorophenoxy group at the 2-position of the pyridine ring creates 2-(4-Fluorophenoxy)nicotinic acid, a molecule with potentially altered biological activity, metabolic stability, and pharmacokinetic profile. The fluorine atom, a bioisostere of a hydrogen atom, can significantly impact a molecule's properties, including its acidity, lipophilicity, and ability to form hydrogen bonds. Understanding the molecular structure of this derivative is paramount to predicting its behavior and potential applications. This guide aims to provide a foundational understanding of this compound, stimulating further research into its properties and potential therapeutic uses.

Physicochemical and Structural Properties

2-(4-Fluorophenoxy)nicotinic acid is a solid at room temperature with a reported melting point of 187 °C.[3] Its molecular formula is C₁₂H₈FNO₃, and it has a molecular weight of approximately 233.19 g/mol .

| Property | Value/Information | Source |

| IUPAC Name | 2-(4-fluorophenoxy)pyridine-3-carboxylic acid | - |

| CAS Number | 54629-13-9 | [3] |

| Molecular Formula | C₁₂H₈FNO₃ | [3] |

| Molecular Weight | 233.19 g/mol | Calculated |

| Melting Point | 187 °C | [3] |

| Appearance | Expected to be a solid | [3] |

| InChI Key | SDZUYDOXBXHDCE-UHFFFAOYSA-N | [3] |

Molecular Structure Visualization

The core structure consists of a nicotinic acid moiety linked to a 4-fluorophenol group via an ether bond at the C2 position of the pyridine ring.

Caption: 2D structure of 2-(4-Fluorophenoxy)nicotinic acid.

Synthesis and Characterization

Proposed Synthesis Workflow

The synthesis would involve the reaction of 2-chloronicotinic acid with 4-fluorophenol in the presence of a copper catalyst and a base.

Caption: Proposed synthetic workflow for 2-(4-Fluorophenoxy)nicotinic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on similar syntheses and should be optimized for safety and yield.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinic acid (1 equivalent), 4-fluorophenol (1.1 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Reaction: Heat the reaction mixture to 140-150 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Acidification: Acidify the aqueous mixture with hydrochloric acid (HCl) to a pH of 3-4.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the structure of 2-(4-Fluorophenoxy)nicotinic acid and comparison with nicotinic acid and related fluorinated aromatic compounds.

The proton NMR spectrum is expected to show signals corresponding to the protons on both the pyridine and the fluorophenyl rings.

-

Pyridine Ring Protons:

-

H6: A doublet of doublets or a multiplet, expected to be the most downfield of the pyridine protons.

-

H4 & H5: Two distinct multiplets in the aromatic region.

-

-

Fluorophenyl Ring Protons:

-

Two sets of multiplets, appearing as an AA'BB' system, characteristic of a 1,4-disubstituted benzene ring.

-

-

Carboxylic Acid Proton:

-

A broad singlet, which is exchangeable with D₂O, typically appearing far downfield (>10 ppm).

-

The carbon NMR spectrum will show 12 distinct signals.

-

Carbonyl Carbon: The signal for the carboxylic acid carbon will be the most downfield, typically in the range of 165-175 ppm.

-

Aromatic Carbons: The remaining 11 signals will be in the aromatic region (110-160 ppm). The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1730 cm⁻¹.

-

C-O-C Stretch (Aryl Ether): Bands in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

-

C-F Stretch: A strong band in the region of 1100-1200 cm⁻¹.

-

Aromatic C=C and C-H Stretches: Multiple bands in the regions of 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹, respectively.[1]

Electron impact mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 233. Fragmentation would likely involve the loss of COOH (m/z 188) and subsequent cleavage of the ether bond.

Crystal Structure and Solid-State Properties (Theoretical)

A definitive crystal structure for 2-(4-Fluorophenoxy)nicotinic acid has not been reported. However, based on the structures of nicotinic acid and its derivatives, several features can be anticipated.

The molecule possesses both a hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the pyridine nitrogen, the ether oxygen, and the carboxylic carbonyl oxygen). This suggests a high likelihood of extensive intermolecular hydrogen bonding in the solid state, likely forming dimers or polymeric chains.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in nicotinic acid derivatives. It is plausible that 2-(4-Fluorophenoxy)nicotinic acid could also exhibit polymorphism, with different polymorphs having distinct physical properties such as solubility and melting point.

Pharmacological Profile (Prospective Analysis)

The pharmacological activity of 2-(4-Fluorophenoxy)nicotinic acid has not been explicitly detailed in the literature. However, its structural similarity to nicotinic acid allows for a prospective analysis of its potential biological effects.

Mechanism of Action of Nicotinic Acid

Nicotinic acid is known to exert its lipid-lowering effects primarily through the activation of the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.[2] This leads to a reduction in lipolysis in adipose tissue, thereby decreasing the flux of free fatty acids to the liver and subsequently reducing the synthesis of triglycerides and very-low-density lipoprotein (VLDL).

Potential Influence of the 4-Fluorophenoxy Moiety

The introduction of the 4-fluorophenoxy group could modulate the pharmacological profile of the parent nicotinic acid molecule in several ways:

-

Receptor Binding: The bulky phenoxy group at the 2-position might alter the binding affinity and selectivity for GPR109A or other potential targets.

-

Lipophilicity: The fluorophenoxy group will increase the lipophilicity of the molecule compared to nicotinic acid. This could affect its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to a different pharmacokinetic profile.

-

Metabolic Stability: The ether linkage and the fluorinated phenyl ring may be subject to different metabolic pathways compared to nicotinic acid, potentially altering the drug's half-life.

-

Novel Activities: The modified structure could possess novel biological activities unrelated to the lipid-modifying effects of nicotinic acid.

Further research, including in vitro binding assays and in vivo pharmacological studies, is necessary to elucidate the specific biological activities of 2-(4-Fluorophenoxy)nicotinic acid.

Conclusion and Future Directions

2-(4-Fluorophenoxy)nicotinic acid represents an intriguing derivative of a well-established pharmacological agent. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential biological relevance. While experimental data remains scarce, the proposed synthetic route is robust, and the predicted spectroscopic and structural features provide a solid foundation for future empirical studies. Key areas for future investigation include the validation of the proposed synthesis, a full spectroscopic and crystallographic characterization, and a thorough evaluation of its pharmacological profile, particularly its interaction with the nicotinic acid receptor and its overall ADME properties. Such research will be crucial in determining whether this molecule holds promise as a novel therapeutic agent.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 938, Nicotinic acid. [Link]

- Google Patents. EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters.

- Google Patents.

-

PubChemLite. 2-(4-fluorophenoxy)nicotinic acid (C12H8FNO3). [Link]

- Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis Supplements, 6(3), 11-15.

Sources

An In-Depth Technical Guide on the Mechanism of Action of 2-(4-Fluorophenoxy)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Elucidating the Molecular Choreography of a Nicotinic Acid Analogue

The therapeutic landscape of dyslipidemia and associated cardiovascular diseases has been shaped by a continuous quest for molecular agents that can favorably modulate lipid profiles. Among these, nicotinic acid (niacin) has long held a significant, albeit complex, position. This guide delves into the mechanistic intricacies of a specific analogue, 2-(4-Fluorophenoxy)nicotinic acid, providing a technical framework for understanding its mode of action. As a Senior Application Scientist, the following sections are structured to offer not just a descriptive overview, but a causal narrative rooted in established biochemical principles and validated experimental approaches. Our exploration will be grounded in the central role of the G protein-coupled receptor 109A (GPR109A), the primary target of nicotinic acid and its derivatives.

I. The Central Hub: GPR109A Activation

The pharmacological effects of 2-(4-Fluorophenoxy)nicotinic acid, much like nicotinic acid itself, are predominantly initiated by its interaction with the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2][3] This receptor is primarily expressed on the surface of adipocytes and immune cells such as macrophages and neutrophils.[3]

Signaling Cascade: A Step-by-Step Breakdown

The binding of 2-(4-Fluorophenoxy)nicotinic acid to GPR109A triggers a canonical Gi-coupled signaling pathway:

-

Ligand Binding and Conformational Change: The nicotinic acid analogue binds to the extracellular domain of GPR109A, inducing a conformational change in the receptor.

-

Gi Protein Activation: This conformational shift facilitates the coupling and activation of an intracellular heterotrimeric Gi protein. The GDP bound to the Gαi subunit is exchanged for GTP.

-

Dissociation of G Protein Subunits: The activated Gαi-GTP subunit dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The Gαi-GTP subunit directly inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

Caption: GPR109A Signaling Cascade upon Ligand Binding.

II. Primary Pharmacological Effect: Modulation of Lipid Metabolism

The activation of GPR109A in adipocytes is the cornerstone of the lipid-modifying effects of 2-(4-Fluorophenoxy)nicotinic acid.[1]

Inhibition of Lipolysis in Adipose Tissue

The reduction in intracellular cAMP levels in adipocytes has a critical downstream consequence: the inhibition of hormone-sensitive lipase (HSL). HSL is the rate-limiting enzyme for the hydrolysis of stored triglycerides into free fatty acids (FFAs) and glycerol. By inhibiting HSL activity, 2-(4-Fluorophenoxy)nicotinic acid effectively suppresses the release of FFAs from adipose tissue into the bloodstream.[4]

Hepatic Effects: A Consequence of Reduced FFA Flux

The liver is the primary site for the synthesis of triglycerides and their packaging into very-low-density lipoproteins (VLDL). The flux of FFAs from adipose tissue is a major determinant of hepatic VLDL production.

-

Decreased VLDL and LDL Synthesis: By reducing the delivery of FFAs to the liver, 2-(4-Fluorophenoxy)nicotinic acid curtails the substrate available for triglyceride synthesis. This, in turn, leads to a decrease in the production and secretion of VLDL particles.[4][5] Since low-density lipoprotein (LDL) is a metabolic product of VLDL, a reduction in VLDL synthesis consequently lowers plasma LDL cholesterol levels.[1][5]

-

Direct Inhibition of Hepatic Triglyceride Synthesis: Emerging evidence suggests that nicotinic acid and its analogues may also exert direct effects on the liver. One such mechanism is the non-competitive inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the final step of triglyceride synthesis.[1]

Impact on High-Density Lipoprotein (HDL)

The mechanism by which nicotinic acid analogues increase high-density lipoprotein (HDL) cholesterol is multifaceted and less completely understood than its effects on VLDL and LDL. The leading hypothesis involves a reduction in the hepatic uptake and catabolism of apolipoprotein A-I (ApoA-I), the primary protein component of HDL.[5] By slowing the breakdown of ApoA-I, the residence time of HDL particles in circulation is extended, leading to an increase in plasma HDL levels.[5]

III. Anti-Inflammatory and Immunomodulatory Functions

Beyond its role in lipid metabolism, GPR109A activation has been shown to exert significant anti-inflammatory effects, particularly in immune cells.[6][7][8] This is a rapidly evolving area of research with profound implications for conditions with an inflammatory component, such as atherosclerosis.

Activation of GPR109A in macrophages and other immune cells can lead to the suppression of pro-inflammatory signaling pathways.[6] This can result in a reduction in the production of inflammatory cytokines.[9] These anti-inflammatory properties are thought to contribute to the overall cardiovascular benefits of GPR109A agonists.

IV. Experimental Validation: Protocols and Methodologies

To rigorously investigate the mechanism of action of 2-(4-Fluorophenoxy)nicotinic acid, a multi-tiered experimental approach is required.

Experimental Workflow: From Receptor Binding to In Vivo Efficacy

Caption: A tiered experimental approach to validate the mechanism of action.

Detailed Experimental Protocols

1. GPR109A Receptor Binding Assay

-

Objective: To determine the binding affinity of 2-(4-Fluorophenoxy)nicotinic acid to GPR109A.

-

Methodology:

-

Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).

-

Incubate the membranes with a known radiolabeled GPR109A ligand (e.g., [³H]-nicotinic acid) in the presence of increasing concentrations of unlabeled 2-(4-Fluorophenoxy)nicotinic acid.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant).

-

2. Intracellular cAMP Assay

-

Objective: To measure the effect of 2-(4-Fluorophenoxy)nicotinic acid on intracellular cAMP levels.

-

Methodology:

-

Culture GPR109A-expressing cells in a suitable medium.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of 2-(4-Fluorophenoxy)nicotinic acid.

-

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

-

Calculate the EC₅₀ value for the inhibition of forskolin-stimulated cAMP production.

-

3. Adipocyte Lipolysis Assay

-

Objective: To assess the inhibitory effect of 2-(4-Fluorophenoxy)nicotinic acid on lipolysis in primary adipocytes or a differentiated adipocyte cell line (e.g., 3T3-L1).

-

Methodology:

-

Isolate primary adipocytes from adipose tissue or differentiate 3T3-L1 preadipocytes.

-

Incubate the adipocytes with a lipolytic agent (e.g., isoproterenol) in the presence of varying concentrations of 2-(4-Fluorophenoxy)nicotinic acid.

-

Collect the incubation medium and measure the concentration of released free fatty acids (using a colorimetric or fluorometric assay kit) and glycerol (using an enzymatic assay).

-

Determine the dose-dependent inhibition of lipolysis.

-

V. Quantitative Data Summary

| Parameter | Expected Outcome for an Effective GPR109A Agonist |

| GPR109A Binding Affinity (Ki) | Low nanomolar to low micromolar range |

| cAMP Inhibition (EC₅₀) | Potent inhibition of forskolin-stimulated cAMP |

| Adipocyte Lipolysis (IC₅₀) | Dose-dependent inhibition of isoproterenol-stimulated FFA release |

| Plasma Triglycerides (in vivo) | Significant reduction compared to vehicle control |

| Plasma LDL Cholesterol (in vivo) | Reduction compared to vehicle control |

| Plasma HDL Cholesterol (in vivo) | Elevation compared to vehicle control |

VI. Concluding Remarks and Future Directions

The mechanism of action of 2-(4-Fluorophenoxy)nicotinic acid is firmly anchored in its role as a GPR109A agonist. This initiates a cascade of events, primarily the suppression of adipocyte lipolysis, which culminates in a favorable modulation of the plasma lipid profile. While this core mechanism is well-established for the nicotinic acid class of compounds, further research into 2-(4-Fluorophenoxy)nicotinic acid should focus on delineating its specific pharmacokinetic and pharmacodynamic properties, including its potential for off-target effects and a detailed characterization of its impact on inflammatory pathways. A thorough understanding of these aspects is paramount for its potential development as a therapeutic agent.

References

- Pike, A. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved from [Link].

-

Medicosis Perfectionalis. (2020, February 24). Cardiac Pharmacology (3) | Niacin with a Mnemonic - NAD+, NADH, Nicotinic Acid - Cardiology [Video]. YouTube. [Link].

- Bodor, E. T., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Naunyn-Schmiedeberg's Archives of Pharmacology, 377(4-6), 331-342.

- Kamal-Bahl, S., & Christenson, R. H. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 4B-9B.

-

Linus Pauling Institute. (2018). Niacin. Oregon State University. Retrieved from [Link].

-

U.S. National Library of Medicine. (n.d.). Effects of Niacin Therapy on Lipoprotein Composition and Function. ClinicalTrials.gov. Retrieved from [Link].

- Gambhir, D., Anilkumar, A. A., & Bivalkar-Mehla, S. (2016). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 57(10), 4031-4039.

-

Cleveland Clinic. (2024, February 19). Cleveland Clinic-Led Study Discovers Link between High Levels of Niacin – a Common B Vitamin – and Heart Disease. Cleveland Clinic Newsroom. [Link].

- Ganesan, J., & Li, C. (2019). Assessment of the Role of Niacin in Managing Cardiovascular Disease Outcomes: A Systematic Review and Meta-analysis. JAMA Network Open, 2(4), e192878.

- Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., Lee, J. R., Offermanns, S., & Ganapathy, V. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139.

- HPS2-THRIVE Collaborative Group. (2013). HPS2-THRIVE randomized placebo-controlled trial in 25 673 high-risk patients of ER niacin/laropiprant: trial design, pre-specified muscle and liver outcomes, and reasons for stopping study treatment. European Heart Journal, 34(17), 1279-1291.

-

Niacin. In Wikipedia. Retrieved January 24, 2026, from [Link].

- Chen, Y., Zhao, Y., & Chen, H. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology, 13, 999143.

- Elangovan, S., Pathania, R., Ramachandran, S., Ananth, S., Padia, R. N., Lan, L., Singh, N., Martin, P. M., Hawthorn, L., Prasad, P. D., Ganapathy, V., & Thangaraju, M. (2014). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Cancer Research, 74(4), 1166-1178.

- Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832.

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of Novel Agonists for the GPR109A Receptor

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2), is a critical regulator of metabolic and inflammatory pathways. Activated by endogenous ligands such as the ketone body β-hydroxybutyrate and the microbial metabolite butyrate, GPR109A has garnered significant therapeutic interest.[1] Its activation by the pharmacological agent niacin (nicotinic acid) has been a cornerstone of dyslipidemia treatment for decades, effectively reducing atherogenic lipoproteins.[2] However, the clinical utility of potent agonists like niacin is often hampered by a significant flushing side effect. This guide provides a comprehensive technical framework for the discovery and characterization of novel GPR109A agonists, such as the representative compound 2-(4-Fluorophenoxy)nicotinic acid. We will delve into the receptor's dual signaling pathways, present a strategic workflow for compound evaluation, and provide detailed, field-proven protocols for key functional assays. The central challenge—and opportunity—lies in identifying "biased agonists" that selectively engage the therapeutic Gαi pathway while avoiding the β-arrestin pathway linked to flushing, a concept that forms the core of modern GPR109A drug discovery.[2][3]

The GPR109A Receptor System: A Dual-Signaling Target

GPR109A is a class A GPCR primarily expressed in adipocytes, various immune cells (including macrophages and dendritic cells), and epithelial cells of the colon and retina.[1][4][5] Its physiological roles are diverse, ranging from the inhibition of lipolysis in fat cells to profound anti-inflammatory effects in the gut and other tissues.[1][2][4] The therapeutic potential of targeting GPR109A extends to metabolic disorders, atherosclerosis, and inflammatory conditions like inflammatory bowel disease and neuroinflammation.[2][6]

A critical aspect for drug development is that GPR109A activation initiates two distinct intracellular signaling cascades:

-

The Canonical Gαi Pathway: Upon agonist binding, GPR109A couples to inhibitory G proteins (Gαi/o). This coupling inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is responsible for the desired anti-lipolytic effects that contribute to the lowering of serum free fatty acids.[2][3]

-

The β-Arrestin Pathway: Like many GPCRs, GPR109A also recruits β-arrestin proteins upon activation. This interaction is crucial for receptor desensitization and internalization. However, in the context of GPR109A, the β-arrestin-1-mediated pathway in Langerhans cells and keratinocytes has been identified as the primary driver of the prostaglandin D2 release that causes the undesirable cutaneous flushing (vasodilation).[2][3][7]

This signaling dichotomy presents a unique opportunity for "biased agonism," where a ligand preferentially activates one pathway over the other. The goal is to develop Gαi-biased agonists that retain the therapeutic metabolic benefits without inducing the β-arrestin-mediated flushing.[2][8]

Figure 1: Dual signaling pathways of the GPR109A receptor.

Strategic Workflow for Novel Agonist Characterization

A systematic, multi-tiered approach is essential for efficiently identifying and validating novel GPR109A agonists with a desirable biased profile. The workflow progresses from high-throughput primary screens to detailed secondary functional assays and finally to preclinical validation.

Caption: High-level workflow for GPR109A biased agonist discovery.

Core Experimental Protocols

The following protocols provide a robust framework for assessing the interaction of a novel compound, such as 2-(4-Fluorophenoxy)nicotinic acid, with the GPR109A receptor. These assays are designed to be performed using a recombinant cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, stably expressing human GPR109A.[9][10]

Prerequisite: Generation of a GPR109A Stable Cell Line

Rationale: A stable cell line provides a consistent and reproducible source of receptor expression, which is paramount for pharmacological assays. HEK293 and CHO cells are industry standards due to their robust growth and high transfection efficiency.[11][12]

Protocol Overview:

-

Vector Construction: Subclone the full-length human GPR109A (HCAR2) cDNA into a mammalian expression vector (e.g., pcDNA series) that also contains a selectable marker, such as neomycin resistance.[13]

-

Transfection: Transfect the host cell line (e.g., HEK293) with the GPR109A expression vector using a standard method like lipid-mediated transfection or electroporation.

-

Selection: Two days post-transfection, begin the selection process by culturing the cells in media containing the appropriate antibiotic (e.g., G418 for neomycin resistance).[12]

-

Clonal Isolation: Once resistant colonies emerge, isolate single clones using limiting dilution or cloning cylinders.

-

Validation: Expand the clones and validate GPR109A expression and functionality. Screen multiple clones to find one with a robust and stable response to a known agonist like niacin in a functional assay (e.g., cAMP inhibition).

Assay 1: Gαi Pathway Activation - cAMP Inhibition Assay

Rationale: This assay directly measures the functional consequence of Gαi coupling by quantifying the reduction in intracellular cAMP levels. It is the primary readout for therapeutic potential. Commercial kits (e.g., HTRF, AlphaScreen, Luciferase-based) provide high-throughput, sensitive detection.[9][14][15]

Step-by-Step Methodology (using an HTRF-based kit):

-

Cell Plating: Seed the GPR109A stable cells into a 384-well, low-volume, white assay plate at a predetermined density and incubate overnight.

-

Forskolin Stimulation & Compound Treatment: Prepare a stimulation buffer containing forskolin (an adenylyl cyclase activator) and a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation). Add varying concentrations of the test compound (e.g., 2-(4-Fluorophenoxy)nicotinic acid) or a reference agonist (niacin) to the wells, followed immediately by the forskolin/IBMX stimulation buffer.

-

Causality Insight: Forskolin is used to artificially raise basal cAMP levels. A Gαi-coupled receptor agonist will then cause a decrease from this elevated baseline, providing a robust and measurable assay window.

-

-

Incubation: Incubate the plate at room temperature for the time specified by the kit manufacturer (typically 30-60 minutes).

-

Lysis and Detection: Add the two detection reagents sequentially: cAMP-d2 (a fluorescently labeled cAMP analog) and anti-cAMP-cryptate (a fluorescent antibody). These reagents are typically added in the cell lysis buffer.

-

Final Incubation: Incubate for 60 minutes at room temperature to allow the competitive binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm. Calculate the ratio of the two signals and convert this to cAMP concentration using a standard curve.

-

Analysis: Plot the percent inhibition of the forskolin response versus the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy).

Assay 2: β-Arrestin Pathway Activation - Recruitment Assay

Rationale: This assay quantifies the recruitment of β-arrestin to the activated GPR109A receptor, serving as a proxy for the flushing liability of the compound. Enzyme Fragment Complementation (EFC) is a common, robust technology for this purpose.[16]

Step-by-Step Methodology (using DiscoverX PathHunter® EFC technology):

-

Cell Line: Use a commercially available cell line or engineer one that co-expresses GPR109A fused to a small enzyme fragment (ProLink, or PK) and β-arrestin fused to the larger, complementing enzyme acceptor (EA) fragment of β-galactosidase.[16][17]

-

Cell Plating: Seed the engineered cells in a 384-well white assay plate and incubate overnight.

-

Compound Addition: Add varying concentrations of the test compound or reference agonist to the wells.

-

Incubation: Incubate the plate at 37°C for 90 minutes.

-

Causality Insight: During this incubation, agonist binding induces a conformational change in GPR109A-PK, leading to the recruitment of β-arrestin-EA. This brings the PK and EA fragments into close proximity, allowing them to complement and form an active β-galactosidase enzyme.

-

-

Detection: Add the detection reagent, which contains a chemiluminescent substrate for the active enzyme.

-

Final Incubation: Incubate for 60 minutes at room temperature.

-

Data Acquisition: Read the chemiluminescent signal on a standard plate reader.

-

Analysis: Plot the relative light units (RLU) versus the log of the agonist concentration and fit a sigmoidal dose-response curve to determine EC₅₀ and Emax.

Data Interpretation: Quantifying Biased Agonism

Once potency (EC₅₀) and efficacy (Emax) values are obtained for both the cAMP and β-arrestin assays, the data can be analyzed to determine the bias of a test compound relative to a reference agonist (e.g., niacin).

Data Presentation:

| Compound | Gαi Pathway (cAMP) | β-Arrestin Pathway | Bias Factor |

| EC₅₀ (nM) | Emax (%) | EC₅₀ (nM) | |

| Niacin (Reference) | 150 | 100 | 250 |

| Butyrate | 850,000 | 95 | 1,200,000 |

| Compound X | 25 | 105 | 8,000 |

| Flushing Agonist Y | 100 | 100 | 90 |

Note: Data are hypothetical and for illustrative purposes only.

A simple method to quantify bias involves calculating a "Bias Factor." A compound with a significantly lower EC₅₀ and/or higher Emax in the Gαi assay compared to the β-arrestin assay, relative to the reference compound, is considered Gαi-biased. A large bias factor, as shown for the hypothetical "Compound X," indicates a promising candidate that is highly potent at the therapeutic pathway while being significantly weaker at the side-effect pathway.[18]

Conclusion and Future Directions

The intricate signaling pharmacology of GPR109A offers a clear path for the rational design of superior therapeutics. By decoupling the beneficial metabolic effects from the problematic flushing response, drug development professionals can unlock the full potential of this important receptor target. The workflow and protocols detailed in this guide provide a self-validating system for the identification and characterization of novel GPR109A agonists. The ultimate goal is the development of a Gαi-biased agonist, like the idealized "Compound X," which would represent a significant advancement in the management of metabolic and inflammatory diseases. Future research will continue to refine our understanding of GPR109A signaling and may uncover additional pathways that can be exploited for therapeutic benefit.[8]

References

-

Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., Lee, J. R., Offermanns, S., & Ganapathy, V. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. [Link]

-

Chai, J. T., Digby, J. E., Choudhury, R. P. (2013). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 15(5), 325. [Link]

-

Offord, J., Walton, C., & Chen, R. (2023). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Neural Regeneration Research, 18(1), 74-80. [Link]

-

Bhattacharjee, A., Kumar, A., Kumar, D., Pal, A., Pathak, M., Singh, S., Ghosh, S., Shukla, A. K. (2023). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. bioRxiv. [Link]

-

Eurofins Discovery. (n.d.). GPR109A Human Hydroxycarboxylic Acid GPCR Cell Based PAM cAMP LeadHunter Assay. Eurofins Discovery Services. [Link]

-

Wang, Z., & Bohn, L. M. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Ahamad, N., Gaudreault, F., Bernier, M., Angers, S., & Kamen, A. (2023). A rapid procedure to generate stably transfected HEK293 suspension cells for recombinant protein manufacturing: Yield improvements, bioreactor production and downstream processing. Protein Expression and Purification, 210, 106295. [Link]

-

Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826–2832. [Link]

-

Parravicini, C., Ranghino, G., Abbracchio, M. P., & Fantucci, P. (2007). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Journal of Receptors and Signal Transduction, 27(4), 275-290. [Link]

-

Gambhir, D., Ananth, S., Veeranan-Karmegam, R., Elangovan, S., Hester, S., Jennings, E., Offermanns, S., Nussbaum, J. J., Smith, S. B., Thangaraju, M., & Ganapathy, V. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(4), 2208–2217. [Link]

-

Gauthier, J., St-Onge, S., St-Jean, E., Lavoie-Talbot, D., Bourgeois, F., Longpré, J. M., & Hébert, T. E. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Communications Biology, 6(1), 1104. [Link]

-

Li, J., Li, S., Guo, J., Li, Q., Long, J., Ma, C., Ding, Y., Cheng, W., Yu, L., Cui, S., & Liu, Z. (2022). Biased β-Arrestin/GPR109A axis activation in myeloid cells is responsible for antitumor effect of vitamin B3. Cancer Letters, 545, 215838. [Link]

-

Plote, M. (2023). Constructs and generation of stable cell lines. protocols.io. [Link]

-

Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., Moers, A., Pfeffer, K., & Offermanns, S. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing. The Journal of Clinical Investigation, 115(12), 3634–3640. [Link]

-

Liu, C., Wu, Y., Wang, Y., Zhang, Y., Chen, J., Wu, J., & Chen, Y. (2022). Gpr109a Regulates Phenotypic and Functional Alterations in Macrophages and the Progression of Type 1 Diabetes. Molecular Nutrition & Food Research, 66(23), e2200300. [Link]

-

Rajagopal, S., Rajagopal, K., & Lefkowitz, R. J. (2010). G Protein-Coupled Receptor Biased Agonism: New Therapeutic Opportunities. Nature Reviews Drug Discovery, 9(5), 373–386. [Link]

-

Wang, Z., & Bohn, L. M. (2019). Measurement of β-Arrestin Recruitment for GPCR Targets. ResearchGate. [Link]

-

Ye, G., Chen, Y., Liu, Y., Li, Y., Liu, M., Wang, Y., Tang, L., Wang, Y., & Chen, L. (2018). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. European Journal of Medicinal Chemistry, 157, 128-138. [Link]

-

Creative Bioarray. (n.d.). Stable Cell Lines. Creative Bioarray. [Link]

-

Lonza. (n.d.). Guideline for Generation of Stable Cell Lines – Technical Reference Guide. Lonza Knowledge Center. [Link]

-

Augusta University. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Augusta University Research Profiles. [Link]

-

DiscoverX. (2017, March 16). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment [Video]. YouTube. [Link]

-

Domain Therapeutics. (2017, December 7). Application of β Arrestin Assays to the Orphan GPCR World [Video]. YouTube. [Link]

Sources

- 1. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G Protein-Coupled Receptor Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. GPR109a Regulates Phenotypic and Functional Alterations in Macrophages and the Progression of Type 1 Diabetes [pubmed.ncbi.nlm.nih.gov]

- 6. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 10. A rapid procedure to generate stably transfected HEK293 suspension cells for recombinant protein manufacturing: Yield improvements, bioreactor production and downstream processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lifesciences.danaher.com [lifesciences.danaher.com]

- 12. knowledge.lonza.com [knowledge.lonza.com]

- 13. Constructs and generation of stable cell lines [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

The Advent of an Agrochemically Significant Scaffold: A Technical History of 2-Aryloxynicotinic Acids

An In-depth Guide for Researchers in Chemistry and Drug Development

Abstract

The 2-aryloxynicotinic acid scaffold is a cornerstone in modern agrochemical development, most notably as the core of potent herbicides like diflufenican. Its history is a compelling narrative of overcoming fundamental challenges in synthetic organic chemistry, specifically the formation of a carbon-oxygen bond at the electron-deficient C2 position of the pyridine ring. This technical guide traces the discovery and development of this important chemical class, from the foundational principles of the Ullmann condensation to the advent of modern palladium-catalyzed cross-coupling reactions. We will explore the causality behind key experimental choices, provide detailed synthetic protocols, and illustrate the mechanistic underpinnings that enabled the large-scale production and application of these molecules. This document serves as a comprehensive resource for scientists and professionals engaged in the discovery and synthesis of novel bioactive compounds.

Chapter 1: Introduction to the Nicotinic Acid Scaffold

The Chemical Nature of Nicotinic Acid

Nicotinic acid, or niacin (Vitamin B3), is a simple pyridine-3-carboxylic acid of immense biological importance. Its derivatives form the basis of essential coenzymes like NAD and NADP. Beyond its natural roles, the nicotinic acid core represents a versatile and privileged scaffold in medicinal chemistry and agrochemistry. Its aromatic, heterocyclic structure offers defined three-dimensional vectors for substituent placement, while the nitrogen atom provides a handle for modulating electronic properties and engaging in hydrogen bonding.

Strategic Importance of the C2-Position

Functionalization of the pyridine ring is a key strategy for developing novel bioactive molecules. The C2-position, being ortho to the ring nitrogen, is particularly significant. A substituent at this position directly influences the electronic environment of the nitrogen and the steric profile around the carboxylic acid at C3. This proximity allows for the creation of specific conformations and intramolecular interactions that can be crucial for binding to biological targets. The synthesis of derivatives at this position, however, is not trivial. The pyridine ring is electron-deficient, which deactivates it towards electrophilic substitution and makes it susceptible to nucleophilic attack, but often requires activation.

A Critical Distinction: 2-Aryloxy vs. 2-Arylamino Analogues

It is vital to distinguish the 2-aryloxy nicotinic acids from their more widely studied cousins, the 2-arylamino nicotinic acids. The latter class includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like flunixin.[1] While both classes are typically synthesized from a common precursor, 2-chloronicotinic acid, the nature of the nucleophile (a phenol versus an aniline) leads to fundamentally different linkages (an ether versus an amine) and, consequently, distinct biological activities. This guide focuses exclusively on the C-O linked aryloxy derivatives, which have found their primary application in the agrochemical sector.

Chapter 2: The Genesis of C-O Bond Formation on the Pyridine Ring

Early Synthetic Hurdles

The direct formation of an aryl ether bond at the C2-position of nicotinic acid via a classical nucleophilic aromatic substitution (SNAr) is challenging. While the pyridine nitrogen does withdraw electron density, making the ring susceptible to nucleophilic attack, the reaction with an oxygen nucleophile like a phenoxide is often sluggish and requires harsh conditions. The carboxylic acid group at the C3-position further complicates matters by providing a site for undesirable side reactions or deactivation under strongly basic conditions.

The Ullmann Condensation: A Paradigm Shift

The discovery of the copper-promoted Ullmann condensation in the early 20th century marked a turning point for aryl ether synthesis.[2] First reported by Fritz Ullmann, this reaction demonstrated that in the presence of copper or its salts, an aryl halide could be coupled with an alcohol or phenol to form an ether under conditions where the uncatalyzed reaction would fail.[3][4] This methodology provided the first viable pathway to construct the 2-aryloxynicotinic acid scaffold.

The classical Ullmann reaction, however, was far from perfect. It traditionally required high temperatures (often exceeding 160-210 °C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper powder.[2][4] These demanding conditions limited the functional group tolerance and made the reaction difficult to scale, posing significant challenges for industrial applications.

Chapter 3: Foundational Synthetic Methodologies: The Ullmann Ether Synthesis

The copper-catalyzed Ullmann ether synthesis remains a foundational method for the creation of 2-aryloxynicotinic acids and was instrumental in their initial discovery and exploration.

Mechanism and Rationale

The precise mechanism of the Ullmann reaction has been a subject of extensive study. It is generally accepted that the reaction does not proceed through a simple SNAr pathway. Instead, it involves the formation of organocopper intermediates. The catalytic cycle is thought to proceed as follows:

-

Formation of a Copper(I) Phenoxide: The phenol is deprotonated by a base, and the resulting phenoxide coordinates to a Cu(I) species.

-

Oxidative Addition: The aryl halide (e.g., 2-chloronicotinic acid) undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.

-

Reductive Elimination: The aryl and phenoxy groups on the Cu(III) center couple and are eliminated, forming the desired C-O bond and regenerating the active Cu(I) catalyst.

The use of copper is critical because it facilitates the difficult oxidative addition step and provides a template for the subsequent bond-forming reductive elimination, thereby lowering the overall activation energy of the reaction compared to the uncatalyzed pathway.

Caption: Simplified catalytic cycle for the Ullmann C-O coupling reaction.

Detailed Experimental Protocol: Synthesis of 2-(3-Trifluoromethylphenoxy)nicotinic Acid

This protocol describes a representative Ullmann condensation to synthesize a key precursor for the herbicide diflufenican.[5]

Materials:

-

2-Chloronicotinic acid (1.0 equiv)

-

3-(Trifluoromethyl)phenol (1.1 equiv)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Copper(I) Iodide (CuI) (0.1 equiv)

-

N,N-Dimethylformamide (DMF) (Anhydrous, as solvent)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloronicotinic acid, 3-(trifluoromethyl)phenol, and anhydrous potassium carbonate.

-

Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous DMF via syringe, followed by the addition of Copper(I) Iodide.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring. The causality for this high temperature is the need to overcome the activation energy for the oxidative addition of the relatively unreactive 2-chloronicotinic acid to the copper center.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

-

Cool the reaction mixture to room temperature and pour it into a beaker containing 1 M hydrochloric acid (HCl). This step neutralizes the basic potassium carbonate and protonates the product, causing it to precipitate.

-

Stir the acidic mixture for 30 minutes, then collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with water to remove inorganic salts, followed by a cold, non-polar solvent (e.g., hexane) to remove residual phenol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(3-trifluoromethylphenoxy)nicotinic acid.

Self-Validation: The success of the protocol is validated by the precipitation of the product upon acidification, which confirms the formation of a carboxylic acid that is insoluble in the acidic aqueous medium. Final purity is confirmed by characterization techniques such as NMR spectroscopy and melting point analysis.

Chapter 4: The Palladium Revolution: Modern Synthetic Approaches

While copper-catalyzed methods laid the groundwork, the development of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variant, revolutionized the synthesis of aryl ethers and amines.[6]

Introduction to Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig reaction uses a palladium catalyst, typically in combination with a bulky, electron-rich phosphine ligand, to couple aryl halides or triflates with alcohols or phenols.[7][8] This methodology emerged in the late 1990s and offered significant advantages over the classical Ullmann condensation.

Mechanistic Advantages and Causality

The key to the success of the Buchwald-Hartwig reaction lies in the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) serve several critical functions:

-

Promote Reductive Elimination: The steric bulk of the ligands creates a crowded coordination sphere around the palladium center, which facilitates the final bond-forming reductive elimination step—often the rate-limiting step in the cycle.

-

Stabilize the Pd(0) State: The electron-donating nature of the ligands stabilizes the active Pd(0) catalyst, preventing its decomposition.

-

Enhance Oxidative Addition: They accelerate the initial oxidative addition of the aryl halide to the Pd(0) center.

These factors collectively allow the reaction to proceed under much milder conditions (e.g., 80-110 °C) than the Ullmann reaction, leading to higher yields, better functional group tolerance, and a broader substrate scope.[9]

Caption: Workflow comparison of Ullmann vs. Buchwald-Hartwig C-O coupling.

Chapter 5: A Case Study in Agrochemicals: The Discovery of Diflufenican

The most prominent application of 2-aryloxynicotinic acid chemistry is in the field of herbicides.

The Discovery and Synthesis of Diflufenican

Diflufenican, chemically N-(2,4-difluorophenyl)-2-(3-trifluoromethylphenoxy)-3-pyridinecarboxamide, is a widely used pre- and early post-emergence herbicide.[10] It was discovered and developed in the early 1980s.[5] Its synthesis is a prime example of the application of the chemistry described herein.

The core structure is derived from 2-chloronicotinic acid.[5] The key 2-aryloxy bond is formed via a nucleophilic substitution reaction with 3-trifluoromethylphenol, often using chemistry analogous to the Ullmann condensation. The resulting 2-(3-trifluoromethylphenoxy)nicotinic acid is then converted to an amide via coupling with 2,4-difluoroaniline. This modular synthesis allows for the creation of a diverse library of analogues for structure-activity relationship studies.

Mechanism of Herbicidal Action

Diflufenican acts by inhibiting carotenoid biosynthesis in susceptible plants.[5] Specifically, it is an inhibitor of the enzyme phytoene desaturase (PDS). Carotenoids are essential pigments that protect chlorophyll from photo-oxidation. By blocking their synthesis, diflufenican leaves the plant's photosynthetic apparatus vulnerable to damage from sunlight, leading to characteristic bleaching of the leaves, followed by growth cessation and necrosis.[5] This mode of action provides broadleaf weed control in cereal crops.[11]

Chapter 6: Conclusion and Future Outlook

The history of 2-aryloxynicotinic acids is a microcosm of the evolution of modern organic synthesis. From the harsh, brute-force conditions of the classical Ullmann reaction to the milder, more versatile palladium-catalyzed methods, the journey to efficiently synthesize these molecules has opened new avenues in agrochemical research. The discovery of diflufenican demonstrated the commercial and agricultural value of this scaffold.

Future research will likely focus on developing even more sustainable and efficient catalytic systems, potentially using earth-abundant metals to replace palladium. Furthermore, the exploration of 2-aryloxynicotinic acid derivatives in other areas, such as medicinal chemistry, remains a promising field of investigation, as new substitution patterns may unlock novel biological activities.

References

-

Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. MATEC Web of Conferences, 277, 01011. Available at: [Link]

-

Polyak, F., & al., e. (Year not available). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. ResearchGate. Available at: [Link]

-

Pan, L., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry, 69(25), 7131–7139. Available at: [Link]

-

Wikipedia contributors. (2023, November 16). Ullmann reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Wikipedia contributors. (2024, August 7). Diflufenican. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Popiolek, R., & al., e. (2021). Acylhydrazones and Their Biological Activity: A Review. Molecules, 26(16), 4879. Available at: [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

-

Rys, J., & al., e. (2022). Biological Activities of Natural Products II. Molecules, 27(5), 1547. Available at: [Link]

-

Al-Warhi, T., & al., e. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(11), 3328. Available at: [Link]

-

Jones, G. O., & al., e. (2011). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 133(34), 13499–13511. Available at: [Link]

-

Wang, G., et al. (2012). Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. Journal of Agricultural and Food Chemistry, 60(33), 8127–8134. Available at: [Link]

-

AERU. (n.d.). Diflufenican (Ref: AE 088657). University of Hertfordshire. Available at: [Link]

-

Gholap, A. R., & al., e. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 120. Available at: [Link]

-

Wikipedia contributors. (2023, December 1). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

FMC Corporation. (n.d.). ALLY® XP HERBICIDE. FMC Ag US. Available at: [Link]

-

Al-Warhi, T., & al., e. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. Available at: [Link]

-

ACS Publications. (n.d.). Metabolism of the herbicide diflufenican in the soil of field wheat crops. ACS Publications. Available at: [Link]

-

Gholap, A. R., & al., e. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11, 120. Available at: [Link]

-

Basuny, A. M., & al., e. (2019). Usnic acid biological activity: history, evaluation and usage. Journal of Applied Pharmaceutical Science, 9(10), 120-128. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters. Google Patents.

-

Li, X., et al. (2008). Synthesis and Biological Activities of 2-oxocycloalkylsulfonamides. Bioorganic & Medicinal Chemistry, 16(8), 4538–4544. Available at: [Link]

- Google Patents. (n.d.). Herbicidal method using diflufenican. Google Patents.

-

The Organic Chemistry Tutor. (2019, January 7). Buchwald-Hartwig coupling [Video]. YouTube. Available at: [Link]

-

Wikipedia contributors. (2024, January 10). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Luzina, O. A., & Salakhutdinov, N. F. (2016). Biological activity of usnic acid and its derivatives: Part 2. effects on higher organisms. Molecular and physicochemical aspects. Russian Journal of Bioorganic Chemistry, 42, 249–268. Available at: [Link]

- Google Patents. (n.d.). A process for preparing 2-acetyl nicotinic acid. Google Patents.

-

RSC Publishing. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Available at: [Link]

-

MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

- Google Patents. (n.d.). Process for preparing pyridine-2,3-dicarboxylic acid compounds. Google Patents.

Sources

- 1. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 4. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diflufenican - Wikipedia [en.wikipedia.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. EP0273668A2 - Herbicidal method using diflufenican - Google Patents [patents.google.com]

- 11. bayer.com [bayer.com]

An In-Depth Technical Guide to Investigating 2-(4-Fluorophenoxy)nicotinic Acid: From Hypothetical Targets to Experimental Validation

Foreword: The Scientific Imperative for Novel Target Discovery

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. 2-(4-Fluorophenoxy)nicotinic acid presents a compelling case for investigation. Its structure marries a nicotinic acid backbone, a well-established modulator of lipid metabolism, with a fluorophenoxy moiety, a common feature in contemporary medicinal chemistry known to enhance metabolic stability and binding affinity. This guide eschews a conventional template to instead provide a strategic, in-depth framework for elucidating the therapeutic potential of this compound. We will proceed from foundational, structure-based hypotheses to the rigorous, multi-pronged experimental workflows required for target identification and validation. This document is intended for researchers, scientists, and drug development professionals dedicated to the intricate process of translating a molecule into a medicine.

Part 1: Deconstructing the Molecule: Initial Hypotheses and Rationale

The logical starting point for any target discovery campaign is the molecule itself. The structure of 2-(4-Fluorophenoxy)nicotinic acid provides immediate, rational hypotheses for its potential biological targets.

-

The Nicotinic Acid Scaffold: Nicotinic acid (Niacin/Vitamin B3) is a well-understood therapeutic agent, primarily used for treating dyslipidemia. Its primary mechanism of action is through the activation of the G-protein coupled receptor (GPCR), GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2). This interaction in adipose tissue leads to the inhibition of adenylate cyclase, reducing intracellular cAMP levels and subsequently decreasing the activity of hormone-sensitive lipase. The net result is a reduction in the flux of free fatty acids to the liver, a key factor in its lipid-lowering effects. Therefore, GPR109A stands out as the primary hypothetical target for 2-(4-Fluorophenoxy)nicotinic acid.

-

The 4-Fluorophenoxy Moiety: The addition of a 4-fluorophenoxy group introduces significant changes in the molecule's physicochemical properties compared to nicotinic acid. This group can influence:

-

Binding Affinity and Selectivity: The phenoxy ring can engage in additional hydrophobic or pi-stacking interactions within the target's binding pocket, potentially increasing affinity and selectivity for GPR109A or even conferring activity at other, related receptors.

-

Pharmacokinetics: The fluorine atom can block metabolic oxidation, potentially leading to a longer half-life and improved drug-like properties.

-

Based on this initial analysis, our investigation will be anchored around the central hypothesis that 2-(4-Fluorophenoxy)nicotinic acid is an agonist of GPR109A. However, we must also remain open to the possibility that it interacts with other targets.

Part 2: A Multi-Pronged Approach to Target Identification and Validation

A robust target validation strategy relies on a convergence of evidence from computational, biochemical, and cell-based assays. This section outlines a comprehensive workflow designed to rigorously test our primary hypothesis and uncover novel targets.

Computational and In Silico Screening

Before committing to resource-intensive wet lab experiments, computational methods can provide valuable insights and help prioritize our efforts.

-

Molecular Docking: The first step is to perform molecular docking studies using a high-resolution crystal structure of GPR109A. This will predict the binding mode and estimate the binding affinity of 2-(4-Fluorophenoxy)nicotinic acid, comparing it to that of nicotinic acid.

-

Pharmacophore Modeling and Virtual Screening: A pharmacophore model can be built based on the known ligands of GPR109A. This model can then be used to screen large compound libraries to identify other potential scaffolds of interest, but more importantly for our purpose, to understand the key chemical features required for binding.

-

Reverse Docking/Target Fishing: To explore potential off-target effects or novel targets, we can use reverse docking approaches. This involves screening the compound against a large library of protein structures to identify other potential binding partners.

Caption: A workflow for target identification.

Biochemical Approaches for Direct Target Identification

To directly identify the cellular proteins that physically interact with 2-(4-Fluorophenoxy)nicotinic acid, affinity chromatography coupled with mass spectrometry (MS) is the gold standard.[1][2] This technique provides an unbiased view of the compound's interactome.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize a derivative of 2-(4-Fluorophenoxy)nicotinic acid that incorporates a linker arm and a reactive group (e.g., an NHS ester or an alkyne for click chemistry) for immobilization. It is critical to position the linker at a site that does not interfere with the hypothesized binding interactions.

-

Immobilization: Covalently attach the synthesized probe to a solid support, such as sepharose beads, to create the affinity matrix.

-

Cell Lysate Preparation: Prepare a lysate from a relevant cell line that expresses the hypothetical target (e.g., a human adipocyte cell line for GPR109A).

-

Affinity Capture: Incubate the cell lysate with the affinity matrix. Proteins that bind to the immobilized compound will be captured. A control experiment using beads without the compound is run in parallel to identify non-specific binders.

-

Washing: Wash the matrix extensively with buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the matrix. This can be done by using a high concentration of the free (non-immobilized) compound, or by changing the pH or salt concentration.

-

Protein Identification by MS: The eluted proteins are then separated by SDS-PAGE, the protein bands are excised, digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS data is used to identify the proteins that were captured by the affinity matrix. Candidate targets are those that are significantly enriched in the experimental sample compared to the control.

| Parameter | Description | Rationale |

| Cell Line | Human Adipocyte Cell Line (e.g., Chub-S7) | Endogenously expresses GPR109A, the primary hypothetical target. |

| Control | Beads without immobilized compound | To differentiate specific from non-specific protein binding. |

| Elution Method | Competitive elution with free compound | This is the most specific method for eluting true binding partners. |

| MS Analysis | Label-free quantification or SILAC | To accurately quantify the enrichment of captured proteins. |

Cell-Based Assays for Target Engagement and Functional Activity

While biochemical methods identify physical interactions, cell-based assays are essential to confirm that the compound engages its target in a live-cell context and to measure its functional consequences.

2.3.1. Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying target engagement in intact cells.[3][4][5] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Experimental Protocol: CETSA

-

Cell Culture and Treatment: Culture cells (e.g., HEK293 cells overexpressing GPR109A) and treat them with various concentrations of 2-(4-Fluorophenoxy)nicotinic acid or a vehicle control.

-

Heating: Heat the cell suspensions in a PCR machine to a range of temperatures for a short period (e.g., 3 minutes).[3]

-

Cell Lysis: Lyse the cells to release the proteins.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysate to pellet the denatured, aggregated proteins.

-

Quantification of Soluble Protein: Collect the supernatant and quantify the amount of the target protein (e.g., GPR109A) remaining in the soluble fraction using an antibody-based method like Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and target engagement.

2.3.2. Functional Assays: GPR109A Signaling

Activation of GPR109A by an agonist like nicotinic acid initiates a well-defined signaling cascade.[6] We can use reporter gene assays or second messenger assays to determine if 2-(4-Fluorophenoxy)nicotinic acid recapitulates this signaling activity.

Caption: Hypothesized GPR109A signaling pathway.

Experimental Protocol: β-Arrestin Recruitment Assay

GPCR activation leads to the recruitment of β-arrestin proteins, which is a key event in signal transduction and receptor desensitization.[7] This can be measured using various commercially available assays (e.g., PathHunter® by DiscoverX).[8]

-

Cell Line: Use a cell line engineered to co-express GPR109A fused to a fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.[8]

-

Compound Treatment: Treat the cells with a range of concentrations of 2-(4-Fluorophenoxy)nicotinic acid.

-

Assay Principle: If the compound activates GPR109A, it will induce the recruitment of β-arrestin. This brings the two enzyme fragments together, forming a functional enzyme.

-

Detection: Add a substrate for the enzyme that produces a chemiluminescent signal. The intensity of the signal is directly proportional to the extent of β-arrestin recruitment.

-

Data Analysis: Plot the luminescent signal against the compound concentration to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).

| Assay | Principle | Endpoint | Key Information |

| CETSA | Ligand binding increases protein thermal stability. | Shift in protein melting temperature (Tm). | Confirms direct target binding in cells. |

| β-Arrestin Assay | GPCR activation recruits β-arrestin. | Chemiluminescent or fluorescent signal. | Measures functional activity and potency (EC50). |

| cAMP Assay | GPR109A is Gi-coupled, so activation inhibits cAMP production. | Decrease in cAMP levels. | Confirms engagement with the canonical G-protein pathway. |

Part 3: Potential Therapeutic Areas and Future Directions

The primary therapeutic rationale for a GPR109A agonist is the treatment of dyslipidemia . Nicotinic acid is known to lower LDL ("bad" cholesterol) and triglycerides while raising HDL ("good" cholesterol).[9] A novel agonist like 2-(4-Fluorophenoxy)nicotinic acid could potentially offer an improved efficacy or side-effect profile (e.g., reduced flushing, a common side effect of niacin mediated by GPR109A on skin cells).[10]

Furthermore, GPR109A is expressed on various immune cells and has been shown to have anti-inflammatory properties.[11] This opens up potential applications in inflammatory conditions such as atherosclerosis, inflammatory bowel disease, and certain skin disorders.[11][12]

The successful validation of GPR109A as the primary target of 2-(4-Fluorophenoxy)nicotinic acid would be the first step. Subsequent research should focus on:

-

Selectivity Profiling: Screening the compound against a panel of other GPCRs to determine its selectivity.

-

In Vivo Efficacy Studies: Testing the compound in animal models of dyslipidemia and inflammation.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and correlating them with its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to optimize its potency, selectivity, and drug-like properties.

This systematic approach, from hypothesis-driven target identification to rigorous preclinical evaluation, will be essential to fully elucidate the therapeutic potential of 2-(4-Fluorophenoxy)nicotinic acid and pave the way for its potential clinical development.

References

-

Pike, N. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B. [Link]

-

Graff, E. C., & Fang, H. (2016). GPR109A and Vascular Inflammation. BioMed Research International, 2016, 2036458. [Link]

-

Yadav, M., & O'Connell, K. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 701-714. [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 183-196. [Link]

-

An, L., & Wang, T. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]

-

Richardson, B. E. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Chromatography Online. [Link]

-

Hinton, A., Jr, & Xia, K. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 22(16), 8887. [Link]

-

Wikipedia contributors. (2024). Nicotinic acid. In Wikipedia, The Free Encyclopedia. [Link]

-

D'Aquila, P. G., et al. (2020). Affinity selection mass spectrometry speeding drug discovery. Drug Discovery Today: Technologies, 37, 1-8. [Link]

-

Metabolic Health. (n.d.). GPR109A (Niacin Receptor) - Pathway Map. [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. The American Journal of Cardiology, 100(11A), S30-S35. [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

-

Latorraca, N. R., et al. (2017). GPCRs are known to signal through both heterotrimeric G proteins and β-arrestins. bioRxiv. [Link]

-

Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(5), 2208-2217. [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of Action of Niacin. The American Journal of Cardiology, 101(8, Supplement 1), 20B-26B. [Link]

-

Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(23), e4562. [Link]

-

Expert Opinion on Drug Discovery. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. [Link]

-

Frontiers in Pharmacology. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. [Link]

-

Oncotarget. (2018). GPR109A activation and aging liver. [Link]

-